2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid
Description
Structural Characterization
X-ray Crystallographic Analysis of Molecular Geometry
The molecular geometry of 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid has been confirmed through X-ray crystallography, as referenced in the compound’s characterization. While specific crystallographic parameters (e.g., unit cell dimensions, bond lengths, and angles) are not explicitly detailed in the literature, the structure aligns with typical 1,2,4-oxadiazole derivatives. Key features include:
- Planar oxadiazole ring : The five-membered heterocycle adopts a planar conformation due to aromatic stabilization from conjugated lone pairs of oxygen and nitrogen atoms.
- Isopropyl substituent orientation : The propan-2-yl group at position 5 likely adopts a staggered conformation to minimize steric strain.
- Acetic acid group positioning : The carboxylic acid moiety at position 3 protrudes outward, enabling hydrogen bonding or ionic interactions.
No experimental X-ray data for this specific compound is publicly available, but analogous 1,2,4-oxadiazole derivatives (e.g., 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) exhibit crystalline packing dominated by van der Waals interactions and hydrogen bonding.
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic data for this compound are inferred from related 1,2,4-oxadiazole derivatives and general functional group behavior.
Nuclear Magnetic Resonance (NMR)
Note: Exact chemical shifts depend on solvent, temperature, and sample purity.
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Tautomeric Behavior and Conformational Dynamics
The 1,2,4-oxadiazole core of this compound is stable and does not exhibit significant tautomerism under standard conditions. However, substituent effects and solvent interactions may influence conformational dynamics:
- Tautomerism : Unlike hydroxy-substituted oxadiazoles, the carboxylic acid group does not participate in keto-enol tautomerism. The oxadiazole ring itself is locked in its aromatic form due to conjugation.
- Conformational flexibility : The isopropyl group at position 5 may adopt multiple conformations (e.g., equatorial vs. axial), but steric hindrance from the acetic acid group likely favors a single low-energy conformation.
Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives
Functional group impact : The acetic acid moiety in the target compound confers higher polarity and reactivity compared to amine or alkoxy-substituted analogs, enabling participation in acid-base reactions or coordination chemistry.
Properties
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)7-8-5(9-12-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMXAYSYMPKABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Key Intermediate: Amidoxime
- Starting Material: Isopropyl-substituted nitrile derivative (e.g., 5-isopropyl-1,2,4-oxadiazole precursor nitrile).
- Reaction: Conversion of the nitrile group to amidoxime by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in aqueous or alcoholic medium.
Cyclization with Glyoxylic Acid or Equivalent
- The amidoxime intermediate is then reacted with glyoxylic acid or its derivatives (e.g., glyoxylic acid esters or acid chlorides) to introduce the acetic acid side chain at position 3 of the oxadiazole ring.
- Cyclodehydration is promoted by heating in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, facilitating ring closure and formation of the 1,2,4-oxadiazole ring bearing the acetic acid substituent.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Isopropyl-substituted nitrile + Hydroxylamine hydrochloride + Base | Reflux in ethanol/water | Amidoxime intermediate |
| 2 | Amidoxime + Glyoxylic acid or ester | Heating with POCl3 or PPA | This compound |
Example from Related Literature
A related synthetic approach for 1,3,4-oxadiazoles (which share similar cyclization chemistry) involves:
- Preparation of hydrazide derivatives from esters via hydrazine hydrate.
- Cyclodehydration with β-keto acids or acyl chlorides using phosphorus oxychloride as cyclizing agent.
- Purification by crystallization and characterization by IR, NMR, and mass spectrometry.
This approach can be adapted for 1,2,4-oxadiazoles by using amidoximes instead of hydrazides and appropriate acid derivatives.
Characterization Data and Reaction Monitoring
- Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical solvent systems include petroleum ether, ethyl acetate, and methanol mixtures.
- Spectroscopic Analysis: IR spectroscopy to confirm functional groups (e.g., C=O stretch near 1700 cm⁻¹ for carboxylic acid, characteristic C=N and N–O stretches of oxadiazole).
- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm ring formation and substitution pattern.
- Mass Spectrometry: To verify molecular weight and fragmentation pattern.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Isopropyl-substituted nitrile, hydroxylamine hydrochloride, glyoxylic acid or derivatives |
| Key reagents | Phosphorus oxychloride (POCl3), polyphosphoric acid (PPA) |
| Solvents | Ethanol, water, or suitable organic solvents |
| Reaction conditions | Reflux for amidoxime formation; heating with dehydrating agent for cyclization |
| Monitoring | TLC with petroleum ether:ethyl acetate:methanol (6:3:1) |
| Purification | Crystallization from methanol or other solvents |
| Characterization | IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS |
Research Findings and Notes
- The cyclization step is critical and requires carefully controlled temperature and dehydrating conditions to avoid side reactions.
- The presence of the isopropyl substituent at the 5-position influences the reactivity and solubility of intermediates.
- Amidoxime intermediates are generally stable and can be isolated or used in situ.
- The final acetic acid functionality provides a handle for further derivatization or biological activity modulation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. For example, related compounds have demonstrated significant growth inhibition against several cancer cell lines, including ovarian and lung cancers. The activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways .
Study on Anticancer Activity
A study published in the ACS Omega journal examined a series of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines. Among these compounds, one derivative exhibited over 85% growth inhibition against ovarian cancer cells (OVCAR-8) and moderate activity against other cancer types . This highlights the potential therapeutic applications of oxadiazole derivatives in oncology.
Antimicrobial Efficacy Study
Another study focused on synthesizing new oxadiazole derivatives and evaluating their antimicrobial properties against common pathogens. The results indicated that several synthesized compounds exhibited potent antibacterial and antifungal activities, suggesting their potential use as therapeutic agents in treating infections .
Pharmaceutical Applications
The unique properties of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid make it a candidate for various pharmaceutical applications:
- Antibacterial Agents : Its efficacy against bacterial infections positions it as a potential lead compound for developing new antibiotics.
- Anticancer Drugs : Given its demonstrated anticancer properties, further research could lead to the development of novel chemotherapeutic agents targeting specific cancer types.
- Neuroprotective Agents : Some studies suggest that oxadiazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism by which 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid exerts its effects depends on its molecular targets and pathways. The oxadiazole ring can interact with various biological targets, potentially influencing signaling pathways and enzyme activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,4-oxadiazole derivatives allows for tailored properties in research and development. Below is a comparative analysis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid with analogous compounds:
Substituent Effects on Physicochemical Properties
- Hydrophilic vs. Lipophilic Groups: The 4-hydroxyphenyl substituent in 2-(3-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)acetic acid (9c) (C₂₃H₁₇N₂O₅, MW: 401.39) enhances polarity and hydrogen-bonding capacity compared to the propan-2-yl group in the target compound. This increases aqueous solubility but may reduce membrane permeability .
Functional Group Variations
- Carboxylic Acid vs. Ester Derivatives :
- Thioether Linkages :
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance oxadiazole stability and intermolecular interactions, while electron-donating groups (e.g., propan-2-yl) increase lipophilicity .
- Solubility-Bioavailability Balance : Carboxylic acid derivatives (e.g., target compound) exhibit higher solubility but may require formulation optimization for permeability, whereas ester derivatives () prioritize passive diffusion .
- Antimicrobial Structure-Activity Relationships: Phenolic and aromatic substituents () correlate with antimicrobial efficacy, suggesting that the propan-2-yl group’s role warrants further investigation .
Biological Activity
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid is a compound featuring the oxadiazole moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a propan-2-yl substituent on the oxadiazole ring, which is known to influence its biological properties.
Oxadiazoles are recognized for their ability to interact with various biological targets. The mechanism of action for this compound may include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Induction of Apoptosis : Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Activity : The compound may exhibit activity against bacterial and fungal pathogens by disrupting cellular processes.
Anticancer Properties
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity : In vitro assays have shown that this compound has cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. The IC50 values for these cell lines were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that oxadiazole derivatives can inhibit the growth of various pathogens:
- Bacterial Inhibition : In vitro studies have reported that this compound displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research highlights the anti-inflammatory properties of oxadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound induced apoptosis through caspase activation pathways and significantly reduced cell viability in a dose-dependent manner .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study revealed that compounds similar to this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Q & A
Q. What synthetic methodologies are employed for the preparation of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid?
The compound is synthesized via cyclocondensation reactions, typically involving precursors like hydroxylamine derivatives and carboxylic acid equivalents. For example, 1,2,4-oxadiazole rings are often formed by heating nitrile oxides with carboxylic acids or their derivatives. A reflux setup with chloroacetic acid or its esters in a polar solvent (e.g., acetic acid) under controlled pH (using sodium acetate) is a common approach, analogous to methods used for triazole-thioacetic acids . Purification involves recrystallization from DMF/acetic acid mixtures to ensure high yield and purity.
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
- Elemental Analysis : Determines empirical formula accuracy.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹, N-O stretch of oxadiazole at ~950 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., isopropyl group protons as a septet at ~2.9 ppm, methyl groups as doublets).
- X-ray Crystallography : Resolves 3D molecular geometry; SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement .
- HPLC : Assesses purity (>95% is typical for research-grade material).
Advanced Research Questions
Q. How can researchers design experiments to synthesize and characterize metal complexes or salts derived from this compound?
- Synthesis : React the acetic acid moiety with metal salts (e.g., FeSO₄, CuCl₂) in ethanol/water under reflux. Use stoichiometric equivalents (1:1 or 1:2 ligand:metal ratios) .
- Characterization :
- UV-Vis Spectroscopy : Detects d-d transitions in metal complexes.
- Magnetic Susceptibility : Determines oxidation states (e.g., paramagnetism in Cu(II) complexes).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hydration states.
- Single-Crystal X-ray Diffraction : Resolves coordination geometry (e.g., octahedral vs. square planar) .
Q. What strategies are effective for modifying the acetic acid moiety to create bioactive derivatives?
- Amide/Hydrazide Formation : React with amines/hydrazines in the presence of coupling agents (e.g., DCC, EDC). For example, hydrazide derivatives can be synthesized by refluxing with hydrazine hydrate .
- Esterification : Use methanol/H₂SO₄ catalysis to produce methyl esters for improved lipid solubility.
- Metal-Catalyzed Cross-Coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura or Ullmann reactions to enhance pharmacological potential.
Q. How can computational tools predict the reactivity or biological activity of derivatives?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with oxadiazole-binding pockets).
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ constants) with activity data to design optimized analogs.
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
Q. What are the key considerations for resolving contradictory spectral or crystallographic data?
- Data Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC).
- Crystallographic Refinement : Address disorder in the isopropyl group using SHELXL’s PART instruction .
- Dynamic Effects : Consider variable-temperature NMR to resolve conformational flexibility in solution.
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Toxicity : Classified as Acute Toxicity Category 4 (oral); avoid ingestion and skin contact .
Methodological Challenges
Q. How can researchers address low yields in oxadiazole ring formation?
- Optimize reaction time/temperature (e.g., microwave-assisted synthesis reduces side reactions).
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Employ high-purity nitrile precursors to minimize byproducts .
Q. What techniques validate the stability of this compound under physiological conditions?
- Simulated Biological Fluids : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
- Mass Spectrometry : Detect hydrolytic products (e.g., cleavage of the oxadiazole ring).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
